Key Physicochemical Property Comparison vs. Common 3-Substituted Analogs
The cyclobutyl derivative possesses a distinct lipophilicity profile compared to its close alkyl-substituted analogs. The XLogP3-AA value of 1.3 for the target compound is higher than the estimated value for the 3-methyl (XLogP3-AA ~0.0) and intermediate to the 3-isopropyl (XLogP3-AA ~1.0) derivatives [1]. This quantifiable difference in lipophilicity directly impacts solubility, permeability, and non-specific protein binding, making the compound uniquely suited for applications requiring a specific balance between hydrophilicity and membrane penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 3-Methyl analog: XLogP3-AA ~0.0; 3-Isopropyl analog: XLogP3-AA ~1.0 |
| Quantified Difference | ΔXLogP3-AA = +1.3 vs. methyl; +0.3 vs. isopropyl |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2021.05.07) [1] |
Why This Matters
Lipophilicity is a primary driver of a compound's ADME profile; a change in XLogP of 1 unit can translate to a 10-fold difference in permeability, making precise control over the 3-position substituent critical for structure-activity relationship (SAR) studies.
- [1] PubChem Compound Summary. 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine. CID 136122476. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
